N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethyl-N-(prop-2-en-1-yl)benzenesulfonamide
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Overview
Description
N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,4,6-TRIMETHYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of methoxyphenyl, oxadiazole, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,4,6-TRIMETHYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the methoxyphenyl group:
Sulfonamide formation: The final step involves the reaction of the intermediate with sulfonyl chlorides to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,4,6-TRIMETHYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the oxadiazole ring can produce corresponding amines.
Scientific Research Applications
N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,4,6-TRIMETHYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,4,6-TRIMETHYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- **2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,4,6-TRIMETHYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE stands out due to its combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C22H25N3O4S |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4,6-trimethyl-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C22H25N3O4S/c1-6-11-25(30(26,27)21-16(3)12-15(2)13-17(21)4)14-20-23-22(24-29-20)18-7-9-19(28-5)10-8-18/h6-10,12-13H,1,11,14H2,2-5H3 |
InChI Key |
RCLDSXKTGIKWMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC=C)CC2=NC(=NO2)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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